

# Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate synthesis pathway

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## Compound of Interest

Compound Name: *Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate*

Cat. No.: *B110684*

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An In-Depth Technical Guide to the Synthesis of **Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a detailed overview of a reliable and efficient synthesis pathway for **Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate**. The described methodology is a two-step process commencing with the N-methylation of commercially available 6-hydroxynicotinic acid, followed by a classical Fischer esterification to yield the target compound. This document furnishes detailed experimental protocols, tabulated quantitative data for all materials, and a visual representation of the synthetic route to ensure reproducibility and clarity for research and development applications.

## Overall Synthesis Pathway

The synthesis is achieved via a straightforward two-step sequence. The first step involves the selective N-methylation of the pyridone ring of 6-hydroxynicotinic acid. The resulting intermediate, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, is then subjected to esterification to afford the final product.

**Caption:** Two-step synthesis of the target ester from 6-hydroxynicotinic acid.

## Data Presentation

Quantitative data and physical properties for the key compounds in the synthesis are summarized below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Compounds

Compound Name	Starting Material	Intermediate	Final Product
IUPAC Name	6-Oxo-1,6-dihydropyridine-3-carboxylic acid	1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid	Methyl 1-methyl-6-oxopyridine-3-carboxylate[1]
CAS Number	5006-66-6	3719-45-7	6375-89-9[1][2]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> NO <sub>3</sub>	C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub>	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub> [1]
Molecular Weight (g/mol)	139.11	153.14	167.16[1]
Physical Form	Solid	Solid	Solid
Melting Point (°C)	>300	240-245	Not specified
Characterization Data	Commercially Available	<sup>1</sup> H NMR data available[3]	NMR, HPLC, LC-MS data available[4]

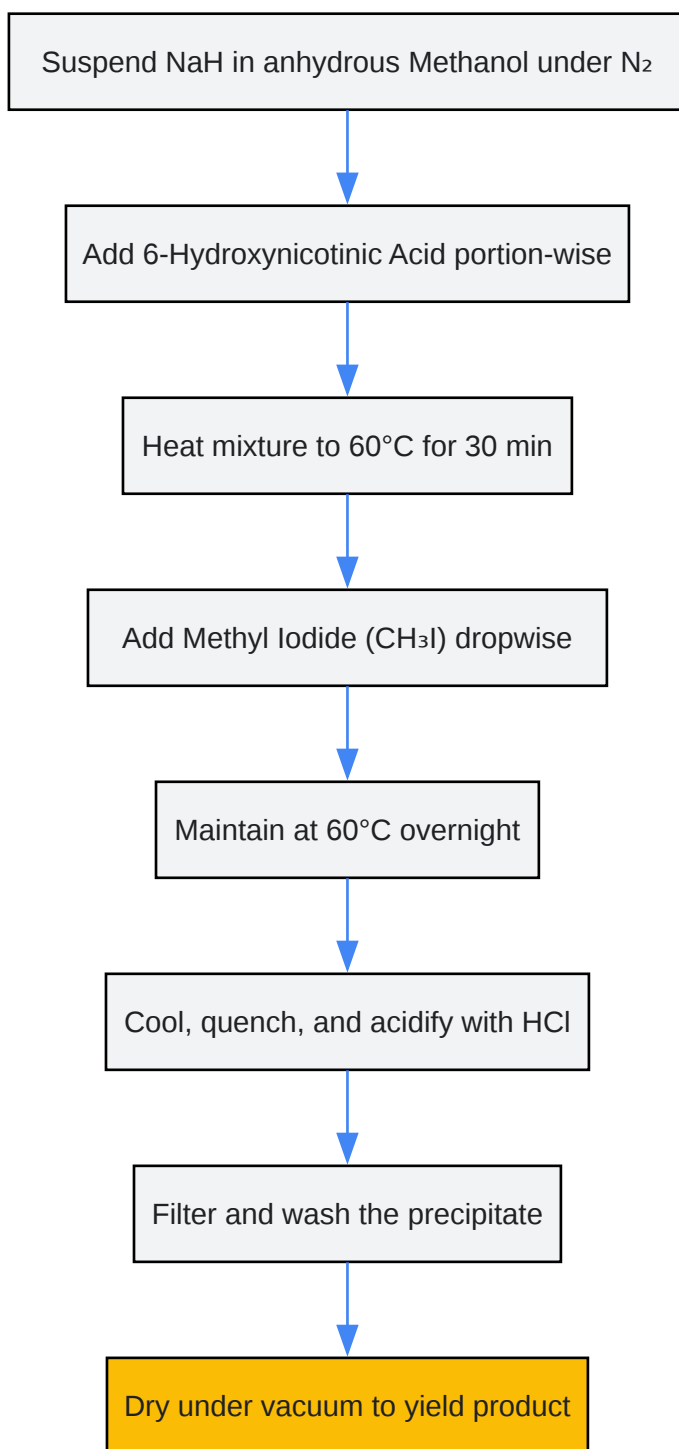
## Experimental Protocols

The following sections provide detailed methodologies for the two key transformations in the synthesis pathway.

### Step 1: N-Methylation of 6-Hydroxynicotinic Acid

This procedure details the synthesis of the intermediate, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, via direct methylation. The reaction utilizes a strong base to deprotonate the pyridone nitrogen, followed by nucleophilic attack on the methylating agent.

#### Experimental Workflow



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**Caption:** Workflow for the N-methylation of 6-hydroxynicotinic acid.

Protocol:

- **Inert Atmosphere:** A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with anhydrous methanol.
- **Base Addition:** Sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) is carefully added portion-wise to the stirred methanol at room temperature.
- **Substrate Addition:** 6-Hydroxynicotinic acid (1.0 eq) is added to the suspension.
- **Heating:** The reaction mixture is heated to 60°C and stirred for 30 minutes to ensure complete formation of the sodium salt.
- **Methylation:** Methyl iodide (CH<sub>3</sub>I, 4.0 eq) is added dropwise via a syringe. The reaction mixture is then stirred overnight at 60°C.
- **Work-up:** The mixture is cooled to room temperature. A basic solution (e.g., 2N NaOH) is added to hydrolyze any ester formed in situ. The solvent is evaporated under reduced pressure.
- **Acidification & Isolation:** The residue is dissolved in water and acidified to a pH of approximately 3-4 with 2N hydrochloric acid (HCl), resulting in the precipitation of a solid.
- **Purification:** The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

## Step 2: Fischer Esterification of the Carboxylic Acid Intermediate

This protocol describes the conversion of the carboxylic acid intermediate to the final methyl ester product. The reaction is an acid-catalyzed equilibrium process driven to completion by using a large excess of the alcohol reactant.

Protocol:

- **Reaction Setup:** The intermediate, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (1.0 eq), is dissolved in a large excess of anhydrous methanol, which serves as both a reagent and a solvent.

- **Catalyst Addition:** Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ , ~5% v/v) is cautiously added as a catalyst.
- **Reflux:** The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Neutralization:** After cooling to room temperature, the reaction is carefully neutralized with a saturated solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) until effervescence ceases.
- **Extraction:** The methanol is removed under reduced pressure. The remaining aqueous residue is extracted multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filtered, and concentrated in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure **methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate**.

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